(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S2/c1-15-11-13-25(14-12-15)31(27,28)17-9-7-16(8-10-17)21(26)23-22-24(2)20-18(29-3)5-4-6-19(20)30-22/h4-10,15H,11-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVLCUFAEIUMQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(C=CC=C4S3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a novel benzothiazole derivative that has garnered attention for its potential biological activities, particularly in the context of antiviral and anticancer research. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and highlighting its mechanisms of action.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a benzothiazole moiety, which is often associated with diverse biological activities, including antimicrobial and anticancer properties.
Antiviral Activity
Recent studies have indicated that benzothiazole derivatives exhibit significant antiviral properties. For instance, compounds similar to This compound have been shown to inhibit the Hepatitis B virus (HBV) by increasing intracellular levels of APOBEC3G (A3G), a cytidine deaminase that restricts viral replication. The compound's ability to enhance A3G levels suggests a potential mechanism where it may inhibit HBV replication through both deaminase-dependent and independent pathways .
Table 1: Antiviral Efficacy of Related Compounds
| Compound Name | IC50 (µM) | SI (Selectivity Index) | Target Virus |
|---|---|---|---|
| IMB-0523 | 1.99 | 58 | HBV |
| Lamivudine | 7.37 | - | HBV |
Anticancer Activity
Benzothiazole derivatives have also been investigated for their anticancer properties. They are known to induce apoptosis in various cancer cell lines. The specific compound may exert its effects by modulating key signaling pathways involved in cell proliferation and survival. For example, it could potentially inhibit the PI3K/Akt/mTOR pathway, which is crucial for cancer cell growth and survival.
Case Studies
- Study on Antiviral Properties : A study evaluated the antiviral activity of several benzothiazole derivatives against HBV. The results indicated that compounds structurally similar to This compound demonstrated significant inhibition of HBV replication in vitro, with IC50 values indicating potent activity against both wild-type and drug-resistant strains .
- Anticancer Evaluation : Another investigation focused on the anticancer potential of benzothiazole derivatives, revealing that these compounds can induce cell cycle arrest and apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The study highlighted the importance of further exploring the structure-activity relationship to optimize efficacy .
The proposed mechanisms by which This compound exerts its biological effects include:
- Inhibition of Viral Replication : By enhancing A3G levels, the compound may impede HBV replication.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways through mitochondrial dysfunction or activation of caspases.
Scientific Research Applications
Chemistry
In synthetic chemistry, this compound serves as a building block for creating more complex molecules. Its structure allows for exploration of new reaction pathways, contributing to advancements in material science and organic synthesis.
Biology
Research on this compound has highlighted its potential as a bioactive molecule:
- Protein Interactions : Investigated for interactions with proteins involved in cellular signaling, which may lead to new therapeutic targets.
- Viral Replication Inhibition : Similar compounds have shown antiviral properties by enhancing intracellular levels of APOBEC3G, a protein that inhibits viral replication.
Medicine
In medicinal chemistry, (E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is being studied for its pharmacological properties:
- Anticancer Activity : Preliminary studies indicate it may inhibit the proliferation of cancer cell lines through enzyme inhibition and modulation of signaling pathways critical for cell survival .
- Antimicrobial Properties : The compound has shown significant activity against various bacterial strains, suggesting potential applications in treating resistant infections .
Industrial Applications
In industry, this compound may find use in developing new materials with specific properties such as:
- Conductivity
- Fluorescence
- Catalytic activity
The unique structural features enable it to be tailored for specific applications in electronics or materials science.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of benzothiazole derivatives, including this compound, against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition at low concentrations, showcasing its potential in treating bacterial infections resistant to conventional antibiotics .
Anticancer Studies
In vitro studies have demonstrated that this compound can inhibit cancer cell proliferation with IC50 values indicating potent cytotoxic effects. Structure-activity relationship (SAR) analyses reveal that modifications to the benzothiazole moiety can enhance efficacy against specific cancer types .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Modifications
Benzo[d]thiazol vs. Triazole/Pyrimidine Derivatives
- Target Compound : The benzo[d]thiazol ring provides a planar, aromatic system with methoxy and methyl substituents, influencing electron density and steric bulk.
- Triazole Derivatives: Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones () feature a triazole core, which allows tautomerism (thione vs. thiole forms).
- Pyrimidine Derivatives : N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamides () incorporate pyrimidine or imidazolidine rings, introducing additional nitrogen atoms that alter hydrogen-bonding capabilities compared to the sulfur-containing benzothiazol .
Table 1: Heterocyclic Core Comparison
| Compound Class | Core Structure | Key Substituents | Tautomerism | Biological Implications |
|---|---|---|---|---|
| Target Benzothiazolylidene | Benzo[d]thiazol | 4-Methoxy, 3-methyl | No | Enhanced rigidity, π-π stacking |
| Triazole Derivatives | 1,2,4-Triazole | Phenylsulfonyl, difluorophenyl | Yes | Flexible binding, redox sensitivity |
| Pyrimidine Derivatives | Imidazolidin-2-ylidene | Chloro, methyl, sulfonamide | No | Increased polarity, H-bonding |
Sulfonamide Group Variations
- Phenylsulfonyl Analogs : Compounds like 4-(N-benzyl-N-methylsulfamoyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2-ylidene)benzamide () replace piperidine with a benzyl-methyl group, reducing basicity and increasing lipophilicity .
- Fluorinated Derivatives: N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide () adds a fluorine atom to the benzothiazole, enhancing electronegativity and metabolic stability .
Table 2: Sulfonamide Substituent Effects
| Compound | Sulfonamide Group | Key Features | Solubility (Predicted) | Bioavailability |
|---|---|---|---|---|
| Target Compound | 4-Methylpiperidinylsulfonyl | Basic nitrogen, cyclic structure | Moderate-High | Enhanced absorption |
| Benzyl-Methyl Sulfamoyl | N-Benzyl-N-methyl | Aromatic, lipophilic | Low-Moderate | CNS penetration |
| Fluorinated Piperidinyl | Piperidinylsulfonyl + F | Electronegative, steric protection | Moderate | Metabolic resistance |
Research Findings and Implications
- Piperidine vs. Phenylsulfonyl : The 4-methylpiperidinyl group in the target compound likely improves water solubility compared to phenylsulfonyl analogs (), critical for oral bioavailability .
- Methoxy-Methyl Benzothiazole : The 4-methoxy-3-methyl substitution may reduce metabolic degradation compared to unsubstituted benzothiazoles (), extending half-life .
- Lack of Tautomerism : Unlike triazole derivatives (), the rigid benzothiazol-2-ylidene core avoids tautomeric equilibria, simplifying pharmacokinetic modeling .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide?
- Methodology:
- Core Formation: Cyclization of 2-aminothiophenol derivatives with aldehydes/ketones under acidic conditions to construct the benzo[d]thiazole moiety .
- Sulfonylation: Reacting the intermediate with 4-((4-methylpiperidin-1-yl)sulfonyl)benzoyl chloride in polar aprotic solvents (e.g., DMF or acetonitrile) at 50–60°C for 6–8 hours .
- Purification: Use of column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol to achieve >95% purity .
- Critical Parameters: Temperature control (±2°C) and anhydrous conditions to prevent hydrolysis of the sulfonyl group .
Q. How can the molecular structure and purity of this compound be validated?
- Analytical Techniques:
- NMR Spectroscopy: and NMR to confirm regiochemistry of the methoxy and methyl groups on the benzo[d]thiazole ring .
- HPLC: Reverse-phase C18 column (acetonitrile/water mobile phase) to assess purity and detect impurities (<0.5% threshold) .
- Mass Spectrometry: High-resolution MS (HRMS) to verify the molecular formula .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Case Example: Discrepancies in IC50 values (e.g., 1.2 µM vs. 3.8 µM in kinase inhibition assays).
- Root Cause Analysis:
- Solvent Effects: Activity may vary with DMSO concentration (>0.1% can denature proteins) .
- Assay Conditions: Buffer pH (7.4 vs. 6.8) impacts sulfonamide protonation and target binding .
- Resolution: Standardize assay protocols (e.g., Eurofins Panlabs guidelines) and use internal controls (e.g., staurosporine) for cross-study validation .
Q. How does the 4-methylpiperidin-1-ylsulfonyl group influence target selectivity?
- Mechanistic Insights:
- Computational Modeling: Molecular docking (AutoDock Vina) shows the sulfonyl group forms hydrogen bonds with kinase ATP-binding pockets (e.g., EGFR-TK), while the 4-methylpiperidine moiety enhances hydrophobic interactions with nonpolar residues .
- SAR Studies: Replacement with morpholinosulfonyl reduces potency by 10-fold, indicating steric and electronic specificity .
- Experimental Validation: Competitive binding assays with -labeled ATP to quantify inhibition constants () .
Q. What are the stability challenges of this compound under physiological conditions?
- Degradation Pathways:
- Hydrolysis: Sulfonamide cleavage at pH < 5 (e.g., gastric fluid) or in esterase-rich environments (e.g., liver microsomes) .
- Oxidation: Methoxy group oxidation to quinones, detected via LC-MS/MS .
- Mitigation Strategies:
- Prodrug Design: Acetylation of the sulfonamide nitrogen to enhance stability in acidic media .
- Formulation: Encapsulation in PEGylated liposomes to reduce enzymatic degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
